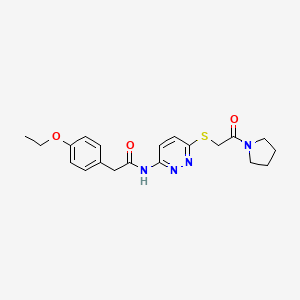
2-(4-ethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-ethoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide , with CAS Number 1058396-56-7, is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N3O3, with a molecular weight of 327.4 g/mol. The structural integrity of this compound is essential for its biological activity, as modifications can significantly influence its efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyridazine derivatives. For example, compounds containing pyrrolidine rings have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.0039 mg/mL |
| Compound B | E. coli | 0.025 mg/mL |
| Compound C | Pseudomonas aeruginosa | 0.1 mg/mL |
The compound under consideration may exhibit similar properties due to its structural components, particularly the ethoxyphenyl and pyrrolidine moieties, which are known to enhance biological activity through electron-donating effects that stabilize reactive intermediates .
Anticancer Potential
Research has also indicated that pyridazine derivatives can possess anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that modifications in the chemical structure can lead to enhanced anticancer activity.
Case Study: Anticancer Activity
In a study evaluating multiple pyridazine derivatives, it was found that those with electron-withdrawing groups exhibited increased cytotoxicity against breast cancer cell lines. The compound could potentially follow this trend due to its unique substituents.
Table 2: Cytotoxicity of Pyridazine Derivatives on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 5.0 |
| Compound E | HeLa (Cervical) | 3.5 |
| Compound F | A549 (Lung) | 7.8 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in bacterial growth and cancer cell proliferation. For example, pyridazine derivatives have been shown to interfere with DNA replication and repair mechanisms in cancer cells, leading to increased apoptosis .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-2-27-16-7-5-15(6-8-16)13-18(25)21-17-9-10-19(23-22-17)28-14-20(26)24-11-3-4-12-24/h5-10H,2-4,11-14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJROJKBKJWYQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














